molecular formula C5H9NO3 B1604930 N-Hydroxy-L-proline CAS No. 36901-87-8

N-Hydroxy-L-proline

Cat. No.: B1604930
CAS No.: 36901-87-8
M. Wt: 131.13 g/mol
InChI Key: FGMPLJWBKKVCDB-UHFFFAOYSA-N
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Description

N-Hydroxy-L-proline is a hydroxylated derivative of the amino acid proline. It is a non-proteinogenic amino acid, meaning it is not directly encoded by the genetic code but is formed through post-translational modifications. This compound is primarily found in collagen, the main structural protein in connective tissues of animals. The hydroxylation of proline to form this compound is crucial for the stability of collagen, as it allows for the sharp twisting of the collagen helix, contributing to the structural integrity of tissues such as skin, tendons, and bones .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-L-proline can be synthesized through various methods. One common approach involves the hydroxylation of L-proline using proline hydroxylase enzymes. This enzymatic reaction typically requires cofactors such as 2-oxoglutarate, ascorbate, and ferrous iron. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Engineered strains of microorganisms, such as Escherichia coli, are used to produce the compound through metabolic engineering. These microorganisms are designed to overexpress proline hydroxylase enzymes, which catalyze the hydroxylation of L-proline to this compound. This method is preferred due to its efficiency and lower environmental impact compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Hydroxy-L-proline has a wide range of applications in scientific research:

Mechanism of Action

N-Hydroxy-L-proline exerts its effects primarily through its role in collagen stability. The hydroxylation of proline residues in collagen allows for the formation of stable triple-helical structures. This modification increases the thermal stability of collagen and enhances its resistance to enzymatic degradation. Additionally, this compound can scavenge reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

  • Trans-4-hydroxy-L-proline
  • Cis-4-hydroxy-L-proline
  • Trans-3-hydroxy-L-proline
  • Cis-3-hydroxy-L-proline
  • L-azetidine-2-carboxylic acid
  • L-pipecolic acid

Comparison: N-Hydroxy-L-proline is unique due to its specific hydroxylation at the gamma carbon of proline. This hydroxylation is crucial for collagen stability, distinguishing it from other hydroxyproline isomers. While other hydroxyprolines also contribute to collagen structure, this compound is the most abundant and plays a more significant role in maintaining the integrity of connective tissues .

Properties

IUPAC Name

1-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMPLJWBKKVCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296479
Record name L-Proline, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36901-87-8, 18610-59-8
Record name 1-Hydroxy-DL-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036901878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-L-proline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Proline, 1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-DL-PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54EG46W66L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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